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Compound of Interest

Compound Name:
3-Bromo-2-methoxy-5-

(trifluoromethyl)pyridine

Cat. No.: B038472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of two substituted

pyridine derivatives: 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine and 2-Amino-5-

bromopyridine. Due to the absence of publicly available crystallographic data for 3-Bromo-2-
methoxy-5-(trifluoromethyl)pyridine, these two related compounds have been selected to

illustrate the structural impact of substituent variation on the pyridine ring. The data presented

herein is crucial for understanding molecular geometry, crystal packing, and intermolecular

interactions, which are vital for rational drug design and materials science.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two selected

pyridine derivatives, offering a direct comparison of their solid-state structures.
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Parameter
5-(5-Bromo-2-
methoxyphenyl)-2-
fluoropyridine[1]

2-Amino-5-
bromopyridine[2]

Chemical Formula C₁₂H₉BrFNO C₅H₅BrN₂

Molecular Weight 282.11 g/mol 173.01 g/mol [2]

Crystal System Monoclinic Monoclinic

Space Group P 1 21/c 1 P 1 21/c 1[2]

Unit Cell Dimensions

a 3.9376 (4) Å 13.80 Å[2]

b 20.999 (3) Å 5.839 Å[2]

c 13.2700 (15) Å 7.687 Å[2]

α 90° 90°[2]

β 95.035 (7)° 106.04°[2]

γ 90° 90°[2]

Volume (V) 1093.0 (2) Å³ 594.4 Å³

Z 4 4[2]

Temperature 296 K Not specified

Radiation Type Mo Kα Not specified

R-factor 0.035 Not specified

Experimental Protocols
The determination of the crystal structures for the compared compounds involves single-crystal

X-ray diffraction. The general experimental protocol is as follows:

1. Crystal Growth: Suitable single crystals of the compound are grown, often by slow

evaporation of a solvent from a saturated solution. For instance, in the study of 2-Amino-5-

bromopyridine co-crystals, a hot methanol solution was used.[3]
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2. Data Collection: A single crystal of appropriate size is mounted on a diffractometer. For 5-(5-

Bromo-2-methoxyphenyl)-2-fluoropyridine, a Bruker Kappa APEXII CCD diffractometer with Mo

Kα radiation was used.[1] The crystal is maintained at a constant temperature (e.g., 296 K) and

rotated in a beam of X-rays.[1] The diffraction pattern, consisting of thousands of reflections, is

collected by a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The structure is then solved using direct methods or

Patterson methods. For 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, the structure was

solved using SHELXS97.[1] The initial structural model is then refined using full-matrix least-

squares on F², as was done with SHELXL97 for the same compound.[1] This refinement

process adjusts atomic positions and thermal parameters to achieve the best fit between the

calculated and observed diffraction data. The quality of the final structure is assessed by the R-

factor, with lower values indicating a better fit.

Visualizations
The following diagrams illustrate the experimental workflow for X-ray crystallography and the

structural relationships of the discussed compounds.
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General workflow for X-ray crystal structure determination.
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Structural relationship of the discussed pyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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